molecular formula C8H13NS B2824308 2-Methyl-2-(thien-3-yl)propylamine CAS No. 339055-52-6

2-Methyl-2-(thien-3-yl)propylamine

Cat. No. B2824308
CAS RN: 339055-52-6
M. Wt: 155.26
InChI Key: LRJHOKBSEMKQKZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(thien-3-yl)propylamine is a compound that contains a nitrogen atom bonded to a propyl group and a thienyl group. The thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(thien-3-yl)propylamine involves a nitrogen atom bonded to a propyl group and a thienyl group. The propyl group consists of a three-carbon chain, while the thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .

Mode of Action

As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.

Result of Action

As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.

properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHOKBSEMKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(thien-3-yl)propylamine

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-thiophen-3-yl-propionitrile in anhydrous ether (200 mL) was added lithium aluminumhydride (5.7 g, 3 equiv) at 0° C. under nitrogen. Stirring was continued for 0.5 h at 20° C. and 3 h at reflux under nitrogen. After cooling, it was quenched with 10% aqueous Rochelle's salt (Yamada, F. et al. Heterocycles, 1998, 49:451-457) and the solid was removed with filtration and washed with ether. The combined filtrate was washed with water and dried over MgSO4. Evaporation of solvent afforded 2-methyl-2-thiophen-3-yl-propylamine as an oil (4.62 g). 1H-NMR(CDCl3): δ 7.29 (1H, dd), 7.03 (1H, dd), 6.99 (1H, dd), 2.74 (2H, s), 1.29 (6H, s).
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